![molecular formula C19H16N2O6S B2705536 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate CAS No. 877635-72-8](/img/structure/B2705536.png)

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Biological Potential

Synthesis of Heterocyclic Compounds

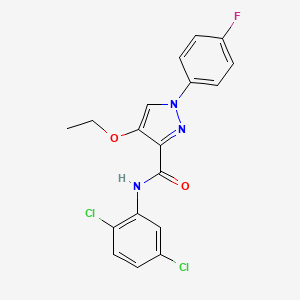

A study demonstrated the synthesis of pyrimidine-linked pyrazole heterocyclic compounds using microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, showcasing a method for creating bioactive molecules using the pyrimidine core as a foundation (Deohate & Palaspagar, 2020).

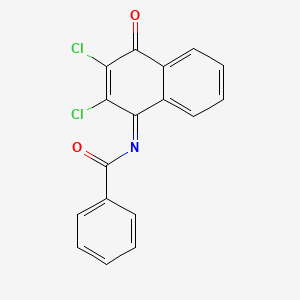

Anticancer and Anti-inflammatory Activities

Research on the synthesis of 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives starting from naturally occurring visnagin revealed compounds with significant anti-inflammatory, analgesic, and anticonvulsant activities. This highlights the therapeutic potential of structurally diverse pyran derivatives in treating various conditions (El-Sawy et al., 2014).

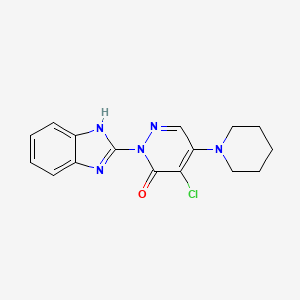

Adenosine Deaminase Inhibition

A study on pyrazolo[3,4-d]pyrimidin-4-ones identified potent inhibitors of adenosine deaminase, a key enzyme involved in purine metabolism. These inhibitors showed promise in attenuating bowel inflammation in experimental models, suggesting potential applications in inflammatory diseases (La Motta et al., 2009).

Crystal Structure Analysis

The crystal structure of a sulfonylurea herbicide was analyzed, providing insights into the molecular architecture and interactions of similar pyrimidine derivatives. Such studies are crucial for understanding the physicochemical properties and biological interactions of these compounds (Jeon et al., 2015).

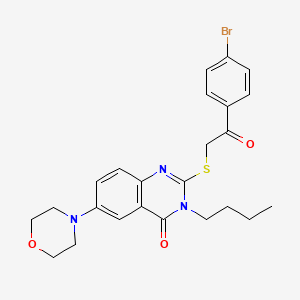

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation against the MCF-7 human breast adenocarcinoma cell line showed that almost all tested compounds exhibited antitumor activity. This research underscores the potential of these derivatives in cancer therapy (Abdellatif et al., 2014).

properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6S/c1-24-15-5-4-12(8-16(15)25-2)18(23)27-17-10-26-13(9-14(17)22)11-28-19-20-6-3-7-21-19/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGLBPJRFOVPLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2705456.png)

![4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2705457.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2705467.png)

![5-(4-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2705468.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2705469.png)

![(4-Chlorophenyl)[3-(4-phenylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2705472.png)